Nelivaptan Nelivaptan Nelivaptan has been used in trials studying the treatment of Anxiety Disorders, Depressive Disorder, and Major Depressive Disorder.
Brand Name: Vulcanchem
CAS No.: 439687-69-1
VCID: VC0536948
InChI: InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1
SMILES: CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Molecular Formula: C30H32ClN3O8S
Molecular Weight: 630.1 g/mol

Nelivaptan

CAS No.: 439687-69-1

Cat. No.: VC0536948

Molecular Formula: C30H32ClN3O8S

Molecular Weight: 630.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nelivaptan - 439687-69-1

Specification

CAS No. 439687-69-1
Molecular Formula C30H32ClN3O8S
Molecular Weight 630.1 g/mol
IUPAC Name (2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1
Standard InChI Key NJXZWIIMWNEOGJ-WEWKHQNJSA-N
Isomeric SMILES CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
SMILES CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Canonical SMILES CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Appearance Solid powder

Introduction

Chemical and Structural Properties of Nelivaptan

Molecular Characteristics

Nelivaptan (C₃₀H₃₂ClN₃O₈S) is a non-peptide small molecule with a molecular weight of 630.108 g/mol. Its stereochemistry includes three defined stereocenters, conferring absolute configuration critical for receptor binding . The compound’s structure features a sulfonamide core linked to a dimethylpyrrolidine-carboxamide moiety, which enhances its selectivity for the V1b receptor .

Table 1: Key Chemical Properties of Nelivaptan

PropertyValue
Molecular FormulaC₃₀H₃₂ClN₃O₈S
Molecular Weight630.108 g/mol
Stereocenters3 (Absolute Configuration)
SMILESCOC1=CC=C(C(OC)=C1)S(=O)(=O)N2C(=O)C@@(C4=CC(Cl)=CC=C24)C5=C(OC)C=CC=C5
InChI KeyNJXZWIIMWNEOGJ-WEWKHQNJSA-N

The presence of methoxy and chloro substituents optimizes blood-brain barrier penetration, a necessity for central nervous system (CNS) activity .

Synthesis and Stability

Nelivaptan’s synthesis involves a multi-step process to establish its stereochemical integrity, particularly at the pyrrolidine and indole rings . Stability studies indicate moderate CYP3A4 metabolism, necessitating caution in co-administration with CYP3A4 inhibitors .

Mechanism of Action: Targeting the Vasopressin V1b Receptor

Vasopressin Signaling and Stress Response

The vasopressin system regulates stress adaptation via V1a, V1b, and V2 receptors. Nelivaptan selectively antagonizes V1b receptors (Ki = 1.54 nM), which are densely expressed in the pituitary and limbic system, modulating corticotropin release and affective behaviors .

Table 2: Receptor Binding Profile of Nelivaptan

ReceptorAffinity (Ki/NM)Action
V1b1.54Antagonist
V1a>1000Inhibitor
V2>1000Inhibitor
Oxytocin>1000Inhibitor

This selectivity minimizes off-target effects, contrasting with non-selective vasopressin antagonists .

Preclinical Evidence of Efficacy

In rodent models of ethanol dependence, Nelivaptan (SSR149415) attenuated stress-induced hyperactivity at 20–30 mg/kg, suggesting V1b receptor dysregulation in chronic stress .

Table 3: Effects of Nelivaptan in Ethanol-Dependent Rats

GroupDose (mg/kg)Hyperactivity Score (Mean ± SEM)
Ethanol-Dependent0 (Vehicle)13.8 ± 4.4
2012.5 ± 4.0
Non-Dependent0 (Vehicle)11.5 ± 5.3
2015.5 ± 7.7

These results highlight state-dependent efficacy, with greater normalization of hyperactivity in stress-sensitized models .

Clinical Development and Trial Outcomes

Phase II Clinical Trials in Major Depressive Disorder

Under HMNC Brain Health’s NELIVABON program, Nelivaptan is being evaluated in a 14-week, multicenter, double-blind, placebo-controlled phase II trial (EudraCT2022-002757-26). Key features include:

  • Population: Adults and elderly outpatients with MDD and high V1b polygenic scores .

  • Dosage: 250 mg twice daily (BID), fixed-dose regimen .

  • Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) at 8 weeks .

Table 4: Phase II Trial Design Overview

ParameterDetail
Duration14 weeks (8-week treatment period)
Participants~200 (stratified by genetic profile)
LocationsGermany, Bulgaria, Spain, Lithuania
Companion DiagnosticHPA-axis dysfunction biomarker panel

Preliminary data suggest tolerability comparable to placebo, with no severe adverse events reported .

Discontinued Indications and Historical Context

Future Directions and Personalized Medicine

Companion Diagnostic Development

HMNC Brain Health’s NELIVABON program integrates a molecular diagnostic test to identify MDD patients with HPA-axis dysfunction, potentially enriching responders by 30% . This biomarker panel includes genetic (V1b receptor polymorphisms) and endocrine (cortisol dynamics) markers.

Exploring Broader Applications

Preclinical data suggest utility in post-traumatic stress disorder (PTSD) and substance use disorders, conditions with overlapping HPA-axis dysregulation . Planned phase IIb trials will assess Nelivaptan’s efficacy in comorbid MDD and anxiety .

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